molecular formula C12H14O2 B577936 2-Methyl-2-(4-vinylphenyl)propanoic acid CAS No. 1256584-72-1

2-Methyl-2-(4-vinylphenyl)propanoic acid

Cat. No.: B577936
CAS No.: 1256584-72-1
M. Wt: 190.242
InChI Key: XDMQQLNDUWSLSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-vinylphenyl)propanoic acid typically involves the alkylation of 4-vinylbenzene with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the carboxylic acid group, allowing for nucleophilic substitution .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(4-vinylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-2-(4-vinylphenyl)propanoic acid is utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • 2-Methyl-2-(4-methylphenyl)propanoic acid
  • 2-Methyl-2-(4-ethylphenyl)propanoic acid
  • 2-Methyl-2-(4-isopropylphenyl)propanoic acid

Comparison: 2-Methyl-2-(4-vinylphenyl)propanoic acid is unique due to its vinyl group, which imparts distinct reactivity and allows for polymerization reactions. This differentiates it from similar compounds that lack the vinyl group and thus have different chemical properties and applications .

Properties

IUPAC Name

2-(4-ethenylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQQLNDUWSLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Bromophenyl)-2-methylpropanoic acid (30 g), PPh3 (5.0 g), potassium vinyltrifluoroborate (24.8 g), potassium carbonate (51.2 g), and palladium acetate (1.43 g) were dissolved in 1-propanol (198 ml) and distilled water (99 ml). After deaeration, the mixture was stirred under reflux for 6 hrs under nitrogen atmosphere. Insoluble matters were removed by filtration and washed with 1-propanol (210 ml). The filtrate was then concentrated under reduced pressure. Concentrated residues were partitioned between CPME (300 ml) and distilled water (150 ml, comprising 4.17 ml of ethylenediamine) The organic layer was removed and the aqueous layer was adjusted to pH 5 by using 2 N hydrochloric acid. The aqueous layer was extracted with a mixture of isopropyl acetate (240 ml) and heptane (240 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. Ethanol (300 ml) was added thereto for suspending and washing the resultant. The solid was removed by Celite filtration, and the filtrate was concentrated under reduced pressure to obtain the title compound (21.7 g, 93%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
198 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
catalyst
Reaction Step One
Yield
93%

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